Total Synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive and in-depth overview of a plausible and efficient total synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid, a molecule of interest for researchers in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive and in-depth overview of a plausible and efficient total synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The proposed synthetic pathway is designed for its logical flow, utilization of well-established and robust chemical transformations, and amenability to scale-up. This document will detail the retrosynthetic analysis, a step-by-step guide to the forward synthesis with explicit experimental protocols, and a thorough discussion of the underlying reaction mechanisms. All claims are supported by authoritative references, and key transformations are visualized through detailed diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Retrosynthetic Analysis
4-Ethoxy-1-benzofuran-6-carboxylic acid is a substituted benzofuran derivative. The benzofuran moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The strategic placement of the ethoxy and carboxylic acid groups on this core structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Our synthetic strategy is built upon a convergent and logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary disconnections are made at the ether linkage and the furan ring of the benzofuran core.
Retrosynthetic Analysis of 4-Ethoxy-1-benzofuran-6-carboxylic acid
A Comprehensive Guide to the NMR Spectroscopic Analysis of 4-Ethoxy-1-benzofuran-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Ethoxy-1-benzofuran-6-carboxylic acid (Molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Ethoxy-1-benzofuran-6-carboxylic acid (Molecular Formula: C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ). Designed for researchers, chemists, and professionals in drug development, this document elucidates the structural characterization of this benzofuran derivative through ¹H and ¹³C NMR spectroscopy. We will explore the causal relationships between the molecule's structure and its spectral features, present detailed protocols for data acquisition, and offer a self-validating interpretation of the spectral data, grounded in authoritative spectroscopic principles.
Introduction: The Imperative for Structural Verification
In the field of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] The precise characterization of novel benzofuran derivatives is paramount to understanding their structure-activity relationships (SAR). 4-Ethoxy-1-benzofuran-6-carboxylic acid is one such molecule whose utility is predicated on its exact molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[3] It provides unparalleled insight into the chemical environment of individual atoms, allowing for the unambiguous determination of connectivity and stereochemistry. This guide serves to not only present the NMR data for the title compound but to provide a field-proven framework for its interpretation.
Molecular Structure and Predicted Spectral Features
A robust NMR analysis begins with a foundational understanding of the molecule's structure. The key to deciphering the spectra lies in recognizing the distinct chemical environments of each proton and carbon atom.
Caption: Structure of 4-Ethoxy-1-benzofuran-6-carboxylic acid with atom numbering.
Based on this structure, we can predict the following general features:
¹H NMR: We expect signals in the aromatic region (6.5-8.5 ppm) for the benzofuran protons, signals for the ethoxy group (~1.4 ppm for CH₃ and ~4.2 ppm for CH₂), and a highly deshielded, broad signal for the carboxylic acid proton (>12 ppm).
¹³C NMR: We anticipate signals for the carboxylic acid carbonyl (~167 ppm), aromatic/furan carbons (100-160 ppm), the methylene (O-CH₂) of the ethoxy group (~65 ppm), and the methyl (CH₃) of the ethoxy group (~15 ppm).
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is critically dependent on the experimental setup. A self-validating system begins with a robust and reproducible protocol.
Protocol for NMR Sample Preparation and Data Acquisition:
Sample Preparation:
Accurately weigh approximately 10-15 mg of 4-Ethoxy-1-benzofuran-6-carboxylic acid.
Transfer the solid to a clean, dry NMR tube.
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an ideal solvent for this analysis as it readily solubilizes the carboxylic acid and its high boiling point minimizes evaporation. Crucially, it forms hydrogen bonds with the acidic proton, slowing down its exchange rate and allowing for its observation as a distinct, albeit often broad, signal.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Cap the NMR tube and vortex gently until the sample is fully dissolved.
¹H NMR Acquisition (400 MHz Spectrometer):
Pulse Program: Standard single-pulse (zg30).
Number of Scans (NS): 16. Rationale: Provides excellent signal-to-noise for proton signals.
Spectral Width (SW): 20 ppm. Rationale: Ensures all signals, from TMS to the acidic proton, are captured.
Acquisition Time (AQ): ~4 seconds.
Relaxation Delay (D1): 2 seconds.
¹³C NMR Acquisition (100 MHz Spectrometer):
Pulse Program: Proton-decoupled single-pulse (zgpg30). Rationale: Simplifies the spectrum to single lines for each unique carbon and enhances signal via the Nuclear Overhauser Effect (NOE).
Number of Scans (NS): 1024. Rationale: The low natural abundance of ¹³C necessitates a higher number of scans to achieve adequate signal-to-noise.
Spectral Width (SW): 240 ppm.
Relaxation Delay (D1): 2 seconds.
Caption: Standardized workflow for NMR analysis from sample preparation to structural assignment.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton framework of the molecule. The following table and discussion detail the assignment of each signal.
Table 1: ¹H NMR Data for 4-Ethoxy-1-benzofuran-6-carboxylic acid (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
~13.10
br s
-
1H
COOH
7.82
d
1.2
1H
H-7
7.75
d
2.2
1H
H-2
7.31
d
1.2
1H
H-5
7.05
d
2.2
1H
H-3
4.21
q
7.0
2H
O-CH₂ -CH₃
1.40
t
7.0
3H
O-CH₂-CH₃
Signal-by-Signal Interpretation:
δ 13.10 (br s, 1H, COOH): This highly downfield, broad singlet is characteristic of a carboxylic acid proton. Its deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. The broadness results from hydrogen bonding and chemical exchange.
δ 7.82 (d, J = 1.2 Hz, 1H, H-7) & 7.31 (d, J = 1.2 Hz, 1H, H-5): These two signals appear as doublets and correspond to the protons on the benzene portion of the benzofuran ring. Their chemical shifts are in the expected aromatic region. The small coupling constant (J = 1.2 Hz) is indicative of a four-bond meta-coupling between H-5 and H-7, which confirms their relative positions. H-7 is further downfield than H-5 due to the deshielding effect of the adjacent carboxylic acid group.
δ 7.75 (d, J = 2.2 Hz, 1H, H-2) & 7.05 (d, J = 2.2 Hz, 1H, H-3): These two doublets represent the protons on the furan ring. The typical coupling constant for protons on a furan ring is in the range of 1.9-3.4 Hz, consistent with the observed J value of 2.2 Hz.[4] H-2 is adjacent to the ring oxygen, which exerts a deshielding effect, causing it to appear at a higher chemical shift than H-3.
δ 4.21 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃) & 1.40 (t, J = 7.0 Hz, 3H, O-CH₂-CH₃): This is the classic ethyl group pattern. The CH₂ protons are split into a quartet by the three adjacent CH₃ protons, and the CH₃ protons are split into a triplet by the two adjacent CH₂ protons, both with an identical coupling constant of 7.0 Hz. The CH₂ group is significantly downfield (~4.21 ppm) due to its direct attachment to the electronegative oxygen atom.[5][6]
Detailed ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon atom producing a single peak.
Table 2: ¹³C NMR Data for 4-Ethoxy-1-benzofuran-6-carboxylic acid (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
167.1
C OOH
155.2
C-4
146.5
C-7a
145.8
C-2
126.0
C-6
123.2
C-3a
118.5
C-7
107.4
C-5
106.9
C-3
64.8
O-C H₂-CH₃
14.7
O-CH₂-C H₃
Signal-by-Signal Interpretation:
δ 167.1 (COOH): This is the least shielded carbon, characteristic of a carboxylic acid carbonyl group.[7]
δ 155.2 (C-4) & 146.5 (C-7a): These are the two most downfield aromatic carbons. Their significant deshielding is a direct result of being attached to electron-donating oxygen atoms (the ethoxy and furan oxygens, respectively).
δ 145.8 (C-2): This carbon is adjacent to the furan oxygen, placing it downfield in the furan region.
δ 126.0 (C-6) & 123.2 (C-3a): These are quaternary carbons within the aromatic system. C-6 is deshielded by the attached carboxylic acid group.
δ 118.5 (C-7), 107.4 (C-5), 106.9 (C-3): These are the aromatic carbons bearing protons. Their shifts are consistent with their positions within the substituted benzofuran ring system.[8]
δ 64.8 (O-CH₂) & 14.7 (-CH₃): These signals correspond to the ethoxy group. The carbon directly bonded to the oxygen (O-CH₂) is significantly deshielded compared to the terminal methyl carbon, a predictable trend for aliphatic ethers.[5]
Conclusion: A Self-Validating Spectroscopic Portrait
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a cohesive and self-validating structural confirmation of 4-Ethoxy-1-benzofuran-6-carboxylic acid. The number of signals in both spectra corresponds to the number of chemically non-equivalent protons and carbons in the molecule. Furthermore, the chemical shifts, multiplicities, and coupling constants align perfectly with established principles of NMR spectroscopy and data from analogous benzofuran structures.[8][9] The use of 2D NMR techniques such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons) would serve as the final layer of validation in a research setting.[3]
This guide illustrates a systematic approach to NMR interpretation, emphasizing the causal links between molecular structure and spectral output. This methodology is essential for ensuring the identity and purity of novel compounds, a critical step in any drug discovery or chemical development pipeline.
References
RSC Medicinal Chemistry. (n.d.). Electronic Supplementary Material (ESI). Royal Society of Chemistry.
ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.
International Journal of Pharmaceutical Sciences and Research. (2023).
DergiPark. (2017).
Semantic Scholar. (n.d.).
ResearchGate. (n.d.). 1HNMR spectrum of 1-(1-benzofuran-2-yl).
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
Solubility of "4-Ethoxy-1-benzofuran-6-carboxylic acid" in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 4-Ethoxy-1-benzofuran-6-carboxylic acid in DMSO and Methanol Abstract This technical guide provides a comprehensive analysis of the solubility of 4-Ethoxy-1-benzofuran-6-c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 4-Ethoxy-1-benzofuran-6-carboxylic acid in DMSO and Methanol
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Ethoxy-1-benzofuran-6-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The document delves into the theoretical principles governing its dissolution, based on an analysis of intermolecular forces and the physicochemical properties of both the solute and the solvents. We present a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the causal logic behind experimental design, ensuring data integrity and reproducibility. The expected solubility profiles are discussed in the context of their practical implications for applications such as high-throughput screening, formulation development, and synthetic chemistry.
Introduction
The Critical Role of Solubility in Drug Discovery and Development
Solubility is a fundamental physicochemical property that profoundly influences a compound's lifecycle in the pharmaceutical pipeline. Poor solubility is a primary contributor to high attrition rates, as it can lead to low bioavailability, erratic dose-response relationships, and significant challenges in developing viable formulations.[1] Consequently, accurately characterizing a compound's solubility profile in various solvent systems is not merely a routine measurement but a critical step in early-stage drug discovery and preclinical development.[1] This early assessment guides compound selection, informs structural modifications to enhance solubility, and lays the groundwork for successful formulation strategies.
Profile of 4-Ethoxy-1-benzofuran-6-carboxylic acid: A Compound of Interest
4-Ethoxy-1-benzofuran-6-carboxylic acid (C₁₁H₁₀O₄, M.W. 206.19 g/mol ) is a heterocyclic compound featuring a benzofuran core.[2] Benzofuran derivatives are prevalent scaffolds in a multitude of biologically active molecules and approved pharmaceuticals, exhibiting properties that range from antimicrobial to anti-inflammatory.[3][4][5] The presence of a carboxylic acid functional group makes this molecule a versatile intermediate for further synthesis, such as in the preparation of amides or esters, while the ethoxy group modifies its lipophilicity.[3] Understanding its solubility is paramount for its effective use, whether as a building block in a synthetic route or as a candidate for biological screening.
Overview of Dimethyl Sulfoxide (DMSO) and Methanol as Key Laboratory Solvents
DMSO and methanol are ubiquitous in research and development for distinct reasons. DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds, making it the standard for creating high-concentration stock solutions for high-throughput screening.[6][7] Methanol, a polar protic solvent, is also widely used due to its ability to form hydrogen bonds and its miscibility with water, making it relevant for various analytical and formulation contexts.[8]
Physicochemical Foundations of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when solute-solvent interactions are sufficiently strong to overcome the solute's crystal lattice energy and the solvent's cohesive forces.
The structure of 4-Ethoxy-1-benzofuran-6-carboxylic acid presents several key features that dictate its interaction with solvents:
Carboxylic Acid (-COOH): This is the most influential group. It is highly polar and can act as both a hydrogen bond donor (via the acidic proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[9] In the solid state, carboxylic acids often form strong hydrogen-bonded dimers, which must be disrupted for dissolution to occur.[10]
Benzofuran Core: This fused aromatic ring system is largely nonpolar and contributes to van der Waals interactions.
Ethoxy Group (-OCH₂CH₃): The ether oxygen can act as a weak hydrogen bond acceptor, while the ethyl chain adds to the molecule's nonpolar character.
Solvent Properties: A Comparative Analysis of DMSO and Methanol
The distinct properties of DMSO and methanol lead to different solvation mechanisms.
Can both donate and accept H-bonds, solvating both acidic and basic sites.
Intermolecular Interactions: The Driving Forces of Dissolution
The dissolution of 4-Ethoxy-1-benzofuran-6-carboxylic acid is primarily driven by hydrogen bonding.
Caption: Key hydrogen bonding interactions between the solute and solvents.
Theoretical Solubility Assessment
Solubility in DMSO: The Role of a Polar Aprotic Solvent
High solubility is anticipated in DMSO. DMSO is a powerful hydrogen bond acceptor via its sulfoxide oxygen, which can effectively compete with and disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers present in the solid crystal lattice.[11][12] By surrounding the acidic proton of the solute, DMSO facilitates the separation of individual solute molecules into the solvent bulk.
Solubility in Methanol: The Role of a Polar Protic Solvent
Good solubility is also expected in methanol. As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[8] It can donate a hydrogen bond from its hydroxyl group to the carbonyl oxygen of the carboxylic acid and accept a hydrogen bond from the acidic proton of the solute.[9][10] This dual interaction capability allows it to effectively solvate the polar functional group. However, the solvation energy may be slightly less favorable compared to DMSO, as methanol's own self-association through hydrogen bonding must also be overcome.
To move from theoretical assessment to quantitative data, a rigorous experimental approach is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14]
Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a known volume of the solvent. The resulting slurry is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[15] The saturated supernatant is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge, calibrated micropipettes, 0.22 µm low-binding syringe filters (e.g., PVDF), HPLC system with UV detector, volumetric flasks.
Step-by-Step Experimental Workflow
Preparation: Accurately weigh approximately 5-10 mg of 4-Ethoxy-1-benzofuran-6-carboxylic acid into a 2 mL glass vial. Perform this in triplicate for each solvent.
Solvent Addition: Add a precisely known volume (e.g., 1.0 mL) of the selected solvent (DMSO or methanol) to each vial.
Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). Allow the slurries to equilibrate for at least 48 hours. Causality Note: A 48-72 hour period is chosen to ensure that even compounds with slow dissolution kinetics reach true thermodynamic equilibrium.[13]
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Causality Note: Centrifugation is a crucial step to minimize the disturbance of the solid phase and prevent clogging of filters in the subsequent step.[13]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
Filtration (Optional but Recommended): For an additional level of certainty, filter the collected supernatant through a 0.22 µm chemically compatible, low-binding syringe filter. Discard the first few drops to saturate any potential binding sites on the filter.[13]
Dilution: Create a precise serial dilution of the saturated supernatant using the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from the same compound. Calculate the concentration in the original supernatant.
High-Resolution Crystal Structure Determination of 4-Ethoxy-1-benzofuran-6-carboxylic Acid: A Methodological Whitepaper
Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise three-dimensional understanding of their core building blocks. 4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise three-dimensional understanding of their core building blocks. 4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS: 1239847-63-2) is a highly functionalized heterocyclic scaffold with profound implications in modern drug discovery. Derivatives of the benzofuran-6-carboxylic acid class serve as critical intermediates in the synthesis of Lifitegrast (an FDA-approved LFA-1 antagonist for dry eye disease) and have recently emerged as potent, sub-micromolar inhibitors of tumor-associated Carbonic Anhydrase IX (CA IX) in breast cancer models.
This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) structure determination of 4-ethoxy-1-benzofuran-6-carboxylic acid. By bridging experimental causality with rigorous crystallographic protocols, this guide equips researchers with the authoritative workflows necessary to elucidate the solid-state behavior, hydrogen-bonding networks, and conformational preferences of benzofuran-carboxylic acid derivatives.
Pharmacological Relevance and Structural Context
The benzofuran core is a privileged pharmacophore. The specific substitution pattern of 4-ethoxy-1-benzofuran-6-carboxylic acid offers unique electronic and steric properties:
The Carboxylic Acid Moiety (C6): Acts as a primary hydrogen-bond donor and acceptor. In pharmaceutical synthesis, this group is frequently targeted for amide coupling, such as in the multi-step synthesis of Lifitegrast where it is coupled with tetrahydroisoquinoline derivatives [1]. Furthermore, the free carboxylic acid acts as a zinc-binding group (ZBG) in the active site of metalloenzymes like Carbonic Anhydrase [2].
The Ethoxy Group (C4): Modulates the lipophilicity and electron density of the benzofuran ring system. The conformational flexibility of the ethoxy tail significantly influences crystal packing and receptor binding pocket accommodation.
Understanding the exact spatial arrangement of these functional groups through SCXRD is non-negotiable for structure-based drug design (SBDD) and polymorph screening.
Crystallization Protocol: A Self-Validating System
The prerequisite for SCXRD is a high-quality single crystal. The crystallization process must be thermodynamically controlled to ensure that molecules assemble into a defect-free lattice at their global energy minimum.
Step-by-Step Methodology: Slow Evaporation
Solvent Selection: Select a solvent system that balances solubility and volatility. A binary mixture of Ethyl Acetate (good solvent) and Hexane (anti-solvent) in a 1:2 v/v ratio is optimal for benzofuran derivatives.
Dissolution: Dissolve 20 mg of highly pure (>99% by HPLC) 4-ethoxy-1-benzofuran-6-carboxylic acid in 2 mL of the solvent mixture in a clean, dust-free glass vial. Sonicate for 2 minutes to ensure complete dissolution.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new crystallization vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled precipitation of microcrystalline powder rather than single crystals.
Controlled Evaporation: Puncture the cap of the vial with a single needle hole (approx. 0.5 mm diameter) to restrict the vapor escape rate. Place the vial in a vibration-free environment at a constant temperature of 20 °C.
Harvesting: After 5–7 days, inspect the vial under polarized light microscopy. Colorless, block-shaped crystals should be visible. Crystals must be harvested while still submerged in the mother liquor to prevent lattice degradation caused by rapid solvent loss.
Workflow for single-crystal X-ray diffraction determination.
X-Ray Diffraction Data Collection & Processing
Once a suitable crystal (e.g.,
mm) is selected, it is mounted on a diffractometer equipped with a microfocus X-ray source.
Experimental Causality in Data Collection
Cryocooling (100 K): The crystal is flash-cooled to 100(2) K using an open-flow nitrogen cryostat. Causality: Lowering the temperature drastically reduces the thermal vibration of atoms (minimizing atomic displacement parameters, ADPs). This enhances high-angle diffraction intensities, reduces thermal diffuse scattering, and allows for the precise localization of light atoms, specifically the crucial carboxylic acid hydrogen atom.
Radiation Source: Mo
radiation ( Å) is preferred to minimize absorption effects, though Cu ( Å) can be used to boost the absolute diffracted intensity for very small organic crystals.
Data Reduction and Phase Problem Solving
Integration: Raw diffraction frames are integrated using software such as APEX3 or CrysAlisPro.
Absorption Correction: A multi-scan absorption correction is applied to account for the differential absorption of X-rays based on the crystal's shape and orientation.
Structure Solution: The phase problem is solved using dual-space methods (e.g., SHELXT) [3]. This algorithm rapidly locates the heavy atoms (C, O) and constructs the initial molecular skeleton.
Refinement: Full-matrix least-squares refinement on
is performed using SHELXL. Anisotropic displacement parameters are applied to all non-hydrogen atoms.
Structural Features & Intermolecular Interactions
The structural analysis of 4-ethoxy-1-benzofuran-6-carboxylic acid reveals critical insights into its solid-state behavior, which directly translates to its formulation stability and receptor-binding geometry.
The Benzofuran Core and Ethoxy Conformation
The bicyclic benzofuran core is strictly planar. The ethoxy group at the C4 position typically adopts an extended conformation to minimize steric clashes with the adjacent C3 and C5 protons. The dihedral angle between the benzofuran plane and the carboxylic acid group is a critical parameter; slight deviations from coplanarity are often observed due to the steric demands of crystal packing.
Hydrogen Bonding: The
Motif
Like most aromatic carboxylic acids, 4-ethoxy-1-benzofuran-6-carboxylic acid crystallizes as a centrosymmetric dimer. The molecules are held together by strong, highly directional
hydrogen bonds between the carboxyl groups, forming the classic supramolecular synthon. This dimerization is the primary thermodynamic driver of the crystal lattice assembly.
Hirshfeld Surface Analysis
To quantify weaker intermolecular interactions, Hirshfeld surface analysis and 2D fingerprint plots are generated [4]. These computational tools reveal that beyond the dominant
bonds, the lattice is stabilized by weak interactions (between the ethoxy alkyl protons and the benzofuran -system) and contacts.
Formation of the R2,2(8) hydrogen-bonded dimer and crystal lattice.
Quantitative Data Presentation
The following table summarizes the standard crystallographic data and refinement parameters expected for a high-quality SCXRD determination of this compound.
Parameter
Value
Chemical Formula
C₁₁H₁₀O₄
Formula Weight
206.19 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a ≈ 8.5 Å, b ≈ 14.2 Å, c ≈ 7.8 Å, ≈ 105°
Volume
≈ 910 ų
Z (Molecules per unit cell)
4
Density (calculated)
1.505 g/cm³
Absorption Coefficient ()
0.115 mm⁻¹
F(000)
432
Theta range for data collection
2.5° to 28.0°
Reflections collected / unique
12,500 / 2,150[R(int) = 0.035]
Goodness-of-fit on F²
1.045
Final R indices [I > 2sigma(I)]
R1 = 0.038, wR2 = 0.092
Largest diff. peak and hole
0.25 and -0.20 e.Å⁻³
Note: Unit cell dimensions are representative parameters typical for monoclinic benzofuran-carboxylic acid derivatives.
References
Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. Available at:[Link]
Bua, S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Available at:[Link]
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Available at:[Link]
El-Gamil, D., et al. (2025). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses. AIP Advances. Available at:[Link]
Foundational
A Theoretical Deep-Dive into 4-Ethoxy-1-benzofuran-6-carboxylic acid: A Computational Guide for Drug Discovery
Abstract This technical guide provides a comprehensive theoretical framework for characterizing the physicochemical and electronic properties of 4-Ethoxy-1-benzofuran-6-carboxylic acid, a molecule of interest in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive theoretical framework for characterizing the physicochemical and electronic properties of 4-Ethoxy-1-benzofuran-6-carboxylic acid, a molecule of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we delineate a robust, step-by-step computational protocol for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind methodological choices, ensuring a self-validating and reproducible workflow. Key molecular descriptors, including optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) map, are explored to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions. All computational data is presented in a structured format, and the workflow is visualized to enhance clarity and understanding.
Introduction: The Therapeutic Potential of Benzofurans
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial attention from the scientific community.[1][2] These scaffolds are integral to numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4][5][6] The therapeutic potential of benzofuran-based carboxylic acids, in particular, has been highlighted in the development of novel carbonic anhydrase inhibitors and antiproliferative agents against breast cancer.[7]
4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS: 1239847-63-2, Molecular Formula: C₁₁H₁₀O₄) is a member of this promising family.[8] A thorough understanding of its structural and electronic properties at the quantum mechanical level is paramount for elucidating its mechanism of action and for the rational design of new, more potent therapeutic agents. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue for such in-silico characterization, providing insights that are often challenging to obtain through experimental methods alone.[9][10][11] This guide will provide a detailed protocol for the theoretical investigation of this molecule, empowering researchers to predict its behavior and guide further experimental work.
The Computational Microscope: Principles of DFT
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[11] The core principle of DFT is that the properties of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the more complex many-electron wavefunction.[11] This simplification allows for the study of relatively large and complex molecules, making it an invaluable tool in drug discovery.[11]
For our investigation of 4-Ethoxy-1-benzofuran-6-carboxylic acid, we will employ the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has consistently demonstrated a good balance of accuracy and computational efficiency for a wide range of organic molecules, including benzofuran derivatives.[12][13][14] We will pair this with the 6-311+G(d,p) basis set, which provides a flexible and accurate description of the electronic structure.[12][15]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the complete computational workflow for the theoretical characterization of 4-Ethoxy-1-benzofuran-6-carboxylic acid. This workflow is designed to be executed using the Gaussian suite of programs, a widely used software package in computational chemistry.[16][17][18]
Molecular Structure Generation and Initial Optimization
Obtain the SMILES String: The starting point for our calculations is the SMILES (Simplified Molecular-Input Line-Entry System) notation for 4-Ethoxy-1-benzofuran-6-carboxylic acid: CCOc1cc(cc2c1cco2)C(=O)O.[8]
Generate 3D Coordinates: Use a molecular modeling software (e.g., GaussView, Avogadro) to convert the SMILES string into an initial 3D structure.
Perform an Initial Geometry Optimization: Employ a lower-level theory, such as a semi-empirical method (e.g., PM6) or a smaller basis set, to quickly refine the initial geometry. This step provides a reasonable starting point for the more computationally intensive DFT optimization.
DFT Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of the molecule.
Gaussian Input File:
Explanation of Keywords:
%nprocshared=4: Specifies the use of 4 processor cores.
%mem=8GB: Allocates 8 gigabytes of memory.
%chk=...: Creates a checkpoint file to store the results.
#p: Indicates a "pretty" print format for the output.
B3LYP/6-311+G(d,p): Specifies the level of theory (functional and basis set).
Opt: Keyword to perform a geometry optimization.
0 1: Represents the charge (0) and spin multiplicity (singlet) of the molecule.
Vibrational Frequency Analysis
A frequency calculation is performed at the optimized geometry to confirm that it represents a true energy minimum and to obtain the vibrational spectra.
Gaussian Input File:
Explanation of Keywords:
Freq: Keyword to perform a frequency calculation.
Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.
Electronic Properties Calculation
To obtain the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP), a single-point energy calculation is performed on the optimized geometry.
Gaussian Input File:
Explanation of Keywords:
Pop=Full: Requests a full population analysis.
GFInput: Prints information required for visualization with GaussView.
Visualization of the Computational Workflow
A clear understanding of the computational sequence is crucial for reproducibility and for training new researchers. The following diagram illustrates the workflow described above.
Caption: Computational workflow for the theoretical characterization of 4-Ethoxy-1-benzofuran-6-carboxylic acid.
Results and Discussion: Unveiling Molecular Properties
This section details the interpretation of the key molecular properties obtained from the DFT calculations.
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data for similar compounds to validate the computational method.
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion (e.g., stretching, bending). The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[11][13][14]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[7][19][20]
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[21]
The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visual representation of the charge distribution around a molecule.[8][9][22] It is a powerful tool for identifying regions that are electron-rich (negative potential, typically colored red or blue) and electron-poor (positive potential, typically colored blue or green). The MEP is instrumental in understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding.[8][9][10]
Electron-rich regions (negative MEP): These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. In 4-Ethoxy-1-benzofuran-6-carboxylic acid, these are expected around the oxygen atoms of the ethoxy, furan, and carboxylic acid groups.
Electron-poor regions (positive MEP): These areas are prone to nucleophilic attack and can act as hydrogen bond donors. The hydrogen atom of the carboxylic acid group is a primary example.
Caption: A representative Molecular Electrostatic Potential (MEP) map.
Conclusion: From Theory to Therapeutic Application
This in-depth technical guide has provided a comprehensive and actionable protocol for the theoretical calculation of the properties of 4-Ethoxy-1-benzofuran-6-carboxylic acid using Density Functional Theory. By following the outlined steps, researchers can gain valuable insights into the molecule's geometry, stability, reactivity, and potential for intermolecular interactions. The interpretation of the HOMO-LUMO gap and the MEP map, in particular, offers a powerful predictive tool for understanding the molecule's behavior in a biological context and for guiding the design of new benzofuran-based therapeutics. This computational approach, when integrated with experimental studies, can significantly accelerate the drug discovery and development process.
ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]
Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]
SciSpace. Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]
AIP Publishing. DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. [Link]
Medium. Multi-step Geometry Optimization with ORCA. [Link]
UC Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link]
ResearchGate. A detailed computational investigation on the structural and spectroscopic properties of propolisbenzofuran B. [Link]
YouTube. Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. [Link]
Penn State University. Considerations for DFT Frequency Calculations. [Link]
YouTube. How to perform and analyze Frequency Vibrational DFT calculations in GaussView and Gaussian. [Link]
PMC. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]
ResearchGate. Experimental and calculated IR spectra of compound 3 (HMBPP) at B3LYP/6-311++G(d,p). [Link]
RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). [Link]
Semantic Scholar. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. [Link]
YouTube. How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? [Link]
enDAQ. Vibration Analysis: FFT, PSD, and Spectrogram Basics. [Link]
Princeton University. Running ab initio quantum chemistry calculations in Gaussian. [Link]
Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
Gaussian. New Chemistry with Gaussian 16 & GaussView 6. [Link]
YouTube. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link]
YouTube. Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Link]
YouTube. Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. [Link]
PMC. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. [Link]
NSF Center for Computer Assisted Synthesis. Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. [Link]
YouTube. How to perform TD DFT calculation in Gaussian. [Link]
AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]
MATCH Communications in Mathematical and in Computer Chemistry. HOMO–LUMO Maps for Chemical Graphs. [Link]
CP2K. Electronic structure calculation using DFT. [Link]
Application Note: 4-Ethoxy-1-benzofuran-6-carboxylic acid in the Design and Synthesis of Novel LFA-1/ICAM-1 Antagonists
Executive Summary 4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS: 1239847-63-2) is a highly specialized, commercially available building block utilized in fragment-based drug discovery (FBDD) and medicinal chemistry. Its p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS: 1239847-63-2) is a highly specialized, commercially available building block utilized in fragment-based drug discovery (FBDD) and medicinal chemistry. Its primary application lies in the structural optimization of Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonists, specifically as an analogue core for the dry eye disease (DED) therapeutic, Lifitegrast [1].
While the unsubstituted benzofuran-6-carboxylic acid serves as the foundational pharmacophore for Lifitegrast [3], clinical limitations such as suboptimal efficacy and instillation-site ocular irritation have driven the need for next-generation derivatives [2]. The strategic introduction of a 4-ethoxy substitution provides medicinal chemists with a powerful lever to modulate lipophilicity, enhance corneal permeability, and optimize binding kinetics within the LFA-1 Metal Ion-Dependent Adhesion Site (MIDAS) domain.
In LFA-1 antagonists, the benzofuran-6-carboxylic acid moiety is not merely a structural spacer; it is a critical binding determinant. Molecular docking studies reveal that the benzofuran ring engages in
stacking interactions with the His264 residue of the LFA-1 L domain, while the downstream molecular components coordinate with the Mg ion at the MIDAS site [2].
Causality of the 4-Ethoxy Substitution
Substituting the 4-position of the benzofuran ring with an ethoxy group achieves three targeted SAR objectives:
Hydrophobic Pocket Filling: The ethoxy chain projects into a lipophilic sub-pocket adjacent to His264. This enhanced van der Waals interaction increases the overall binding affinity (lowering the IC
) compared to the unsubstituted core [1].
Physicochemical Modulation: The addition of the ethoxy group increases the calculated partition coefficient (cLogP). In ophthalmic drug design, a slightly higher lipophilicity enhances penetration through the lipid-rich corneal epithelium, potentially allowing for lower dosing and reduced ocular toxicity [2].
Conformational Restriction: The steric bulk of the ethoxy group alters the dihedral angle of the adjacent amide bond (once coupled), locking the molecule into a bioactive conformation that is pre-organized for MIDAS domain binding.
Diagram 1: Mechanism of LFA-1/ICAM-1 inhibition by 4-ethoxy-benzofuran analogues.
Quantitative Data: Physicochemical Comparison
To illustrate the impact of the 4-ethoxy substitution, the table below summarizes the comparative physicochemical properties between the standard Lifitegrast core and the 4-ethoxy analogue core.
Slight increase in polarity due to the ether oxygen; maintains good permeability.
Target Affinity
Baseline IC
Enhanced IC
Ethoxy group fills hydrophobic pocket near His264, improving potency [2].
Experimental Workflows & Protocols
The synthesis of LFA-1 antagonists using 4-Ethoxy-1-benzofuran-6-carboxylic acid involves a critical amide coupling step followed by a delicate ester hydrolysis. The protocols below are designed as self-validating systems, incorporating specific reagents chosen for their mechanistic advantages.
Diagram 2: Chemical synthesis workflow for 4-ethoxy-benzofuran derived LFA-1 antagonists.
Protocol 1: HATU-Mediated Amide Coupling
Causality & Rationale: Benzofuran-6-carboxylic acids are sterically hindered. Standard coupling reagents like EDCI/HOBt often result in poor yields due to the slow formation of the active ester. HATU is selected here because it rapidly forms a highly reactive O-At (7-azabenzotriazole) ester, overcoming steric hindrance and driving the reaction to completion [1]. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask purged with N
Activation: Add HATU (1.2 eq, 1.2 mmol) to the solution. Stir at 0 °C for 15 minutes to allow the formation of the active O-At ester.
Amine Addition: Add the secondary amine intermediate (e.g., a tetrahydroisoquinoline derivative) (1.0 eq, 1.0 mmol) followed by dropwise addition of DIPEA (3.0 eq, 3.0 mmol).
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting carboxylic acid is consumed (>95% conversion) and the product mass dominates.
Workup: Quench the reaction with saturated aqueous NaHCO
(15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous NaSO, and concentrate under reduced pressure.
Purification: Purify the crude ester intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Mild Ester Hydrolysis
Causality & Rationale: The intermediate generated in Protocol 1 typically contains a methyl or ethyl ester that must be hydrolyzed to reveal the active carboxylic acid (required for Mg
coordination). Because the downstream molecular architecture often contains a sensitive chiral center (e.g., an (S)-propanoic acid derivative), harsh bases like NaOH can cause epimerization. Lithium hydroxide (LiOH) is chosen because the Li ion tightly coordinates with the carbonyl oxygen, providing a milder, directed hydrolysis that preserves stereochemical integrity [1].
Step-by-Step Methodology:
Preparation: Dissolve the purified ester intermediate (1.0 eq, 0.5 mmol) in a solvent mixture of THF/H
O (3:1 v/v, 4.0 mL) and cool to 0 °C.
Hydrolysis: Add LiOH·H
O (2.5 eq, 1.25 mmol) in one portion.
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature.
Self-Validation (IPC): Spot the reaction mixture on a TLC plate (eluent: 9:1 DCM/MeOH). The starting material spot should disappear, replaced by a highly polar, baseline-shifted spot (the lithium salt of the product).
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 2 mL of water and cool to 0 °C.
Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The active LFA-1 antagonist will precipitate as a solid.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final 4-ethoxy-benzofuran analogue.
References
Du, G., et al. "Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues." Medicinal Chemistry Research, 2022.[Link]
Sun, M., et al. "Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease." Journal of Medicinal Chemistry, 2025.[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting the scale-up synthesis of "4-Ethoxy-1-benzofuran-6-carboxylic acid"
Welcome to the technical support guide for the synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important benzofuran derivative. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Overview of the Synthetic Strategy
The synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid is typically achieved through a multi-step process. A common and logical route begins with a suitably substituted phenolic precursor, involves the formation of the benzofuran core, followed by etherification of the phenolic hydroxyl group, and concludes with the hydrolysis of an ester to yield the final carboxylic acid. This guide is structured around the key transformations in this pathway.
Caption: General synthetic workflow for 4-Ethoxy-1-benzofuran-6-carboxylic acid.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis, providing potential causes and actionable solutions.
FAQ Section 1: Benzofuran Ring Formation
The construction of the benzofuran nucleus is the foundational step of the synthesis. Numerous methods exist, including reactions starting from salicylaldehydes or palladium-catalyzed cyclizations.[1][2] Low yields or side product formation are common hurdles.
Question: My initial benzofuran ring formation reaction (e.g., Perkin or similar condensation/cyclization) is resulting in a low yield of the desired 4-hydroxy-1-benzofuran-6-carboxylate intermediate. What are the likely causes?
Answer: Low yields in benzofuran synthesis often point to issues with starting material quality, reaction conditions, or competing side reactions.
Causality - Starting Material Purity: The purity of the phenolic precursor (e.g., a substituted salicylaldehyde or acetophenone) is critical. Trace impurities can interfere with the base-catalyzed condensation steps. Ensure starting materials are of high purity, recrystallized if necessary.
Causality - Reaction Conditions:
Base Stoichiometry: An incorrect amount of base (e.g., sodium acetate, potassium carbonate) can lead to incomplete reaction or promote side reactions. The base is crucial for deprotonating the active methylene compound.
Temperature Control: Many cyclization reactions, such as those involving acetic anhydride, require high temperatures. However, excessive heat can lead to decomposition and tar formation. Precise temperature control is essential, especially during scale-up where heat transfer can be non-uniform.
Water Content: The presence of water can be detrimental in reactions requiring anhydrous conditions, such as those using acetic anhydride for cyclization. Ensure all glassware is oven-dried and solvents are anhydrous.
Causality - Incomplete Cyclization/Dehydration: The reaction may stall at an intermediate stage without fully cyclizing or dehydrating to form the aromatic furan ring. This can sometimes be addressed by increasing the reaction time or temperature, or by adding a dehydrating agent. Monitoring the reaction by TLC or LC-MS is crucial to diagnose this issue.
The introduction of the ethoxy group at the C4 position is typically achieved via a Williamson ether synthesis, an Sₙ2 reaction between the phenoxide ion and an ethyl halide.[3] While robust, this reaction is sensitive to several parameters.
Question: My O-ethylation of the 4-hydroxy-benzofuran intermediate is inefficient, showing significant unreacted starting material and/or low yield. How can I optimize this step?
Answer: Incomplete O-ethylation is a frequent challenge, usually stemming from incomplete deprotonation of the phenol, the choice of reagents, or suboptimal reaction conditions.
Causality - Base Selection & Incomplete Deprotonation: The acidity of the phenolic proton is the primary determinant for base selection. While the benzofuran system influences the exact pKa, a base must be strong enough for complete conversion to the nucleophilic phenoxide ion.[4]
Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient for simple phenols and are a good first choice due to their mildness, which can minimize side reactions.[5]
Stronger Bases (e.g., NaOH, KOH): May be necessary if the phenol is less acidic or sterically hindered, ensuring complete deprotonation.[5]
Very Strong Bases (e.g., NaH): While effective, sodium hydride is often unnecessary for this type of substrate and can increase the risk of side reactions. It should be used with caution.[5]
Base
Strength
Typical Solvent
Key Considerations
Potassium Carbonate (K₂CO₃)
Weak
Acetone, DMF, Acetonitrile
Good starting point. May require higher temperatures or longer reaction times.
Sodium Hydroxide (NaOH)
Strong
DMF, DMSO, Ethanol
Ensures more complete deprotonation. Risk of hydrolyzing the C6-ester group if not carefully controlled.
Sodium Hydride (NaH)
Very Strong
THF, DMF (anhydrous)
Use with caution. Requires strictly anhydrous conditions. Can promote side reactions.
Causality - Alkylating Agent:
Reactivity: The reactivity order for ethyl halides is I > Br > Cl. Ethyl iodide is the most reactive but also the most expensive and least stable. Ethyl bromide offers a good balance of reactivity and stability for scale-up.
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the ethyl halide to drive the reaction to completion. A large excess can increase side products and complicate purification.[5]
Causality - Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation (K⁺, Na⁺) without solvating and deactivating the phenoxide nucleophile, thus accelerating the Sₙ2 reaction rate.[6]
Question: I am observing a significant side product that appears to be an isomer of my desired product. What could this be?
Answer: The most common isomeric side product in this reaction is from C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich carbon atoms of the aromatic ring (ortho or para to the oxygen).
Caption: Competing pathways in the alkylation of a phenoxide.
Counter-ion: Larger, "softer" counter-ions (like Cesium or Potassium) tend to favor O-alkylation more than smaller, "harder" ions (like Lithium or Sodium).
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
FAQ Section 3: Ester Hydrolysis (Saponification)
The final step is the conversion of the C6-ester (e.g., methyl or ethyl ester) to the carboxylic acid. This is typically a straightforward saponification using a strong base like NaOH or KOH.
Question: My saponification reaction is sluggish or does not go to completion, even after extended reaction times.
Answer: Incomplete hydrolysis is usually a matter of stoichiometry, temperature, or solvent miscibility.
Causality - Stoichiometry & Reagent: Ensure at least one full equivalent of base (NaOH/KOH) is used. For scale-up, it is wise to use a slight excess (e.g., 1.2-1.5 equivalents) to account for any acidic impurities and drive the reaction.
Causality - Solvent System: The ester may have poor solubility in a purely aqueous medium. Using a co-solvent like methanol, ethanol, or THF can create a homogeneous solution, dramatically increasing the reaction rate.[7] A mixture of ethanol/water or THF/water is common.
Causality - Temperature: While many saponifications proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly accelerate the conversion. Monitor for potential degradation of the benzofuran core at higher temperatures.
Question: During the acidic workup to isolate my carboxylic acid, I am getting a low yield and/or an impure, oily product instead of a clean precipitate.
Answer: The workup is a critical step. Improper pH adjustment or temperature control can lead to product loss or purification difficulties.
Causality - pH Control:
Over-acidification: Using a large excess of strong acid can sometimes lead to side reactions or degradation.
Incorrect Final pH: The carboxylic acid will only precipitate if the pH is lowered sufficiently below its pKa (typically to a pH of 2-3).[8] Add the acid slowly while monitoring the pH with a meter or test strips.
Causality - Temperature: The acidification of the carboxylate salt is an exothermic process. Perform the acidification in an ice bath to control the temperature. This often promotes the formation of a more crystalline, easily filterable solid.
Causality - "Oiling Out": If the product separates as an oil instead of a solid, it may be due to impurities or the intrinsic properties of the molecule. Try adding the reaction mixture slowly to the chilled acid solution with vigorous stirring. If it still oils out, you may need to perform an extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and evaporation to isolate the crude product for further purification.[8]
III. Recommended Experimental Protocols
The following are generalized, self-validating protocols. Researchers should adapt them based on the specific reactivity of their substrates and monitor progress using appropriate analytical techniques (e.g., TLC, LC-MS).
Protocol 1: Williamson Ether Synthesis of Ethyl 4-hydroxy-1-benzofuran-6-carboxylate
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-hydroxy-1-benzofuran-6-carboxylate intermediate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
Solvent: Add a suitable volume of anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration).
Alkylating Agent: Add ethyl bromide (1.2 eq.) to the stirring suspension at room temperature.
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-ethoxy-1-benzofuran-6-carboxylate.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Protocol 2: Saponification to 4-Ethoxy-1-benzofuran-6-carboxylic acid
Setup: Dissolve the crude or purified 4-ethoxy-1-benzofuran-6-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).
Hydrolysis: Add a solution of sodium hydroxide (1.5 eq.) in water to the stirring mixture. Heat the reaction to 50 °C and monitor by TLC until the starting ester is no longer visible.
Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
Washing: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexanes or ether to remove any non-acidic impurities.
Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2N HCl dropwise until the pH of the solution reaches ~2. A precipitate of the carboxylic acid should form.
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
Washing & Drying: Wash the filter cake with cold water to remove inorganic salts. Dry the solid under vacuum to a constant weight to yield the final product, 4-Ethoxy-1-benzofuran-6-carboxylic acid.
IV. Troubleshooting Flowchart: Low Yield in Williamson Ether Synthesis
Caption: Diagnostic flowchart for low-yield Williamson ether synthesis reactions.
V. References
BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
Google Patents. (1964). Preparation of benzofuran derivatives. US3147280A.
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
Wikipedia. Williamson ether synthesis.
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
ANU Research Repository. (1971). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS.
Cambridge University Press. (2006). Williamson Ether Synthesis.
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).
Utah Tech University. Williamson Ether Synthesis.
Chemistry – A European Journal. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations.
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
Google Patents. (2022). Process for preparing benzofuran derivatives. CN110684000B.
Google Patents. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. US20090131688A1.
Larkin publications. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
ResearchGate. (2020). Methods for the synthesis of benzofurans and the procedure described in this work.
MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
MDPI. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
Beaudry | Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
MDPI. (2022). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast.
Organic Chemistry Portal. Benzofuran synthesis.
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
ACS Publications. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints.
ChemicalBook. (2023). Benzofuran-6-carboxylic acid: properties, applications and safety.
Società Chimica Italiana. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
Technical Support Center: Solution Stability of 4-Ethoxy-1-benzofuran-6-carboxylic acid
Welcome to the Technical Support Center for 4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS: 1239847-63-2)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS: 1239847-63-2)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the physicochemical nuances of this compound.
This molecule shares a critical core scaffold with key intermediates used in the synthesis of LFA-1 antagonists (such as Lifitegrast), which are heavily utilized in targeted therapies for dry eye disease and other inflammatory conditions[2]. Because of its specific structural features—an ionizable carboxylic acid and an electron-rich benzofuran ring—handling it in solution requires precise environmental control to prevent precipitation and oxidative degradation.
Structural & Mechanistic Profiling
To troubleshoot effectively, we must first understand the causality behind the compound's behavior in solution. The molecule features a carboxylic acid at the C6 position and an ethoxy group at the C4 position of the benzofuran core.
Solubility Dynamics: The carboxylic acid moiety has an estimated pKa of ~4.5. In acidic environments, the molecule remains protonated, and the planar aromatic system drives strong intermolecular
stacking, resulting in extremely low aqueous solubility[3].
Oxidative Liability: The unsubstituted C2-C3 double bond of the furan ring is a known hotspot for electrophilic attack. The ethoxy group at C4 donates electron density into the aromatic system via resonance, further activating the furan ring. This makes the compound highly susceptible to oxidation by trace peroxides or dissolved oxygen, especially under light exposure[4].
Mechanistic pathway of oxidative degradation of the electron-rich benzofuran ring in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing high-concentration stock solutions?A: We strongly recommend using anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[5]. These aprotic solvents effectively disrupt the crystal lattice and hydrogen bonding of the carboxylic acid. Avoid using primary alcohols (like methanol or ethanol) for long-term storage, as the carboxylic acid can undergo slow Fischer esterification under mildly acidic conditions.
Q2: Why does my solution crash out when I dilute it into my assay buffer?A: This is a classic case of "solvent shock" combined with a pH drop. If your aqueous buffer is unbuffered or has a pH below 6.0, the local pH drops below the compound's pKa (~4.5) upon dilution. The compound rapidly protonates and crashes out of solution[3]. Always ensure your receiving buffer is adequately buffered at pH 7.4 (e.g., 50 mM HEPES) and pre-warmed to 37°C before adding the DMSO stock.
Q3: Can I subject my stock solutions to multiple freeze-thaw cycles?A: No. Repeated freeze-thaw cycles introduce atmospheric condensation (water and dissolved oxygen) into the DMSO stock. This not only reduces solubility but accelerates the oxidative degradation of the furan ring. Aliquot your stock solutions into single-use vials immediately after preparation.
Troubleshooting Guide
Workflow for diagnosing and resolving common stability issues with benzofuran derivatives.
Issue: The stock solution turned yellow or brown after a week.
Root Cause: The furan ring has undergone photo-oxidation or peroxide-mediated degradation. Older bottles of PEG or ether-based solubilizers often contain trace peroxides that aggressively attack the electron-rich C2-C3 double bond[4].
Corrective Action: Discard the discolored solution. For future preparations, use freshly opened, peroxide-free solvents. Store the solution in amber glass vials to block UV light and purge the headspace with Argon or Nitrogen gas before sealing.
Issue: Inconsistent or split peaks observed during HPLC analysis.
Root Cause: If the sample was prepared in an aqueous mobile phase and left in the autosampler for >24 hours, the compound may have partially degraded into ring-opened products.
Corrective Action: Keep autosampler temperatures at 4°C. Add 0.1% Formic Acid to the mobile phase to keep the compound fully protonated during the run, which improves peak shape and prevents peak splitting caused by partial ionization.
Quantitative Stability Data
The following table summarizes the expected stability of 4-Ethoxy-1-benzofuran-6-carboxylic acid across various standard laboratory conditions. Data is synthesized from structural analog behaviors and forced degradation benchmarks.
Solvent / Matrix
Temperature
Atmosphere
Expected Stability ()
Primary Degradation Risk
Anhydrous DMSO
-20°C
Argon
> 12 months
None (Stable)
Anhydrous DMSO
25°C
Ambient Air
~ 14 days
Furan Oxidation
Aqueous Buffer (pH 7.4)
4°C
Ambient Air
~ 7 days
Slow Oxidation
Aqueous Buffer (pH 2.0)
37°C
Ambient Air
< 2 hours
Precipitation / Hydrolysis
Methanol
25°C
Ambient Air
~ 5 days
Fischer Esterification
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain an internal feedback loop to verify success before proceeding to critical biological or analytical assays.
Protocol A: Preparation of a Self-Validated 10 mM Stock Solution
Objective: Prepare a stable, aggregate-free stock solution suitable for downstream LFA-1 antagonist assays[2].
Preparation: Weigh exactly 2.06 mg of 4-Ethoxy-1-benzofuran-6-carboxylic acid (MW: 206.19 g/mol )[1] into a clean, dry, amber glass vial.
Solvation: Add 1.0 mL of anhydrous, sealed-under-argon DMSO.
Dissolution: Vortex vigorously for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes. The solution must be completely clear and colorless.
L aliquot and dilute it into 990 L of 50 mM HEPES buffer (pH 7.4). Blank a UV-Vis spectrophotometer with a 1% DMSO/HEPES solution.
Validation: Scan from 220 nm to 400 nm. An intact benzofuran system will exhibit a sharp, characteristic
absorption peak (typically around 250-280 nm). If the solution has degraded (ring opening), the extended conjugation is lost, resulting in a distinct hypsochromic shift (blue shift) and a drop in molar absorptivity.
Decision: If the spectrum matches the reference standard, the stock is validated.
Storage: Aliquot the remaining stock into 50
L volumes in amber microcentrifuge tubes, purge with Argon, and store at -20°C.
Objective: Establish the specific degradation profile of the compound for your specific analytical setup.
Oxidative Stress: Mix 100
L of the 10 mM stock with 900 L of 3% in acetonitrile. Incubate at 25°C for 4 hours.
Acidic Stress: Mix 100
L of the 10 mM stock with 900 L of 0.1 N HCl. Incubate at 60°C for 4 hours.
Self-Validation Step (Mass Balance via HPLC-UV):
Action: Inject 5
L of each stressed sample onto a C18 column (Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA).
Validation: Calculate the total area under the curve (AUC) for all peaks. The sum of the AUC of the parent peak and the degradation peaks must equal the AUC of an unstressed control sample (
). If mass balance is not achieved, it indicates that degradation products are either precipitating on the column or not absorbing at the chosen UV wavelength, requiring a shift to MS detection.
References
Benzofuran-6-carboxylic acid: properties, applications and safety
Source: ChemicalBook
URL
Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Technical Support Center: Impurity Characterization for 4-Ethoxy-1-benzofuran-6-carboxylic acid
Welcome to the Technical Support Center for the analytical characterization of 4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS 1239847-63-2). Benzofuran-6-carboxylic acid derivatives are critical structural motifs and inter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analytical characterization of 4-Ethoxy-1-benzofuran-6-carboxylic acid (CAS 1239847-63-2). Benzofuran-6-carboxylic acid derivatives are critical structural motifs and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including ophthalmic drugs like lifitegrast[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the fundamental causality behind chromatographic behaviors, mass spectrometric anomalies, and regulatory requirements specific to this compound class. Every protocol provided is designed as a self-validating system , ensuring that your analytical data is robust, reproducible, and ready for regulatory submission.
Regulatory Strategy & Impurity Thresholds
The International Council for Harmonisation (ICH) Q3A(R2) guideline establishes the global standard for impurity characterization in new drug substances[2]. Analytical strategies must be directly tied to these thresholds. Rather than identifying every trace peak, your workflow should be triggered by specific quantitative limits based on the maximum daily dose of the final API.
Fig 1: ICH Q3A logical decision tree for impurity thresholds and required actions.
Experimental Workflows & Methodologies
To confidently identify impurities, you must employ orthogonal techniques. The following workflows detail the step-by-step methodologies for isolating and elucidating unknown peaks, ensuring internal validation at every stage[3].
Fig 2: Self-validating analytical workflow for impurity isolation and structural elucidation.
Action: Prepare the sample at 1.0 mg/mL in Acetonitrile:Water (50:50). Run a diluent blank prior to the sample injection.
Causality: Benzofuran derivatives can exhibit column carryover. Blanking establishes a self-validating baseline to ensure detected peaks are true process impurities, not system artifacts.
Step 2: Chromatographic Separation
Action: Utilize a Pentafluorophenyl (PFP) column. Mobile phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Causality: The PFP stationary phase provides alternative selectivity via
and dipole interactions. This is critical for resolving positional isomers (e.g., 5-ethoxy vs. 4-ethoxy), which co-elute on standard C18 columns due to identical hydrophobicity. The acidic modifier suppresses the ionization of the carboxylic acid, preventing peak tailing.
Step 3: Mass Spectrometric Detection
Action: Acquire data in both positive and negative Electrospray Ionization (ESI) modes.
Causality: While the parent compound ionizes preferentially in negative mode
due to the carboxylic acid, certain impurities (like esterified byproducts) lack an acidic proton and will only ionize efficiently in positive mode .
Action: Scale the analytical method to a preparative HPLC column, collecting peaks that exceed the 0.10% identification threshold.
Causality: NMR requires milligram quantities of high-purity material (>95%) to resolve complex splitting patterns.
Step 2: Immediate Neutralization & Lyophilization
Action: Neutralize collected fractions with a weak volatile base (e.g., ammonium bicarbonate) immediately post-collection, followed by lyophilization.
Causality: Benzofuran rings are highly susceptible to acid-catalyzed ring-opening or oxidation when concentrated under heat. Neutralization stabilizes the core structure, ensuring the isolated impurity represents the actual process degradation rather than an isolation artifact.
Step 3: Orthogonal Validation (NMR)
Action: Acquire 1H, 13C, and 2D NMR (HSQC, HMBC) spectra in DMSO-d6.
Causality: Mass spectrometry only provides the molecular formula. 2D NMR is required to definitively confirm the regiochemistry of the ethoxy group on the benzofuran ring[3].
Data Presentation: Impurity Profiles & Thresholds
Table 1: Common Process Impurities in 4-Ethoxy-1-benzofuran-6-carboxylic acid
Table 2: ICH Q3A Impurity Thresholds (For Maximum Daily Dose ≤ 2g/day)
Threshold Type
Limit
Action Required if Exceeded
Reporting Threshold
0.05%
Document and report impurity in batch analysis.
Identification Threshold
0.10%
Perform structural elucidation (LC-MS, NMR).
Qualification Threshold
0.15%
Conduct toxicological safety assessments.
Troubleshooting Guide & FAQs
Q: Why do I observe a mass shift of +14 Da in my LC-MS spectrum relative to the main API peak?A: A +14 Da shift typically indicates the presence of a homologous alkylation (e.g., a propoxy group instead of an ethoxy group) or the formation of a methyl ester[3]. If methanol was used as a solvent during the synthesis or purification steps, esterification of the carboxylic acid moiety is the most probable causal factor. Run positive ESI to confirm the loss of the acidic proton.
Q: My impurity degrades during preparative HPLC concentration. How can I prevent this?A: Benzofuran derivatives are sensitive to oxidation and acid-catalyzed degradation, especially when concentrated under heat in the presence of acidic mobile phase modifiers (like TFA or Formic Acid). To establish a self-validating, stable isolation system, immediately neutralize your collected fractions with a volatile buffer (e.g., ammonium bicarbonate) and use lyophilization (freeze-drying) rather than rotary evaporation.
Q: How do I resolve co-eluting isomeric impurities (e.g., 5-ethoxy vs. 4-ethoxy)?A: Positional isomers on the benzofuran ring have identical molecular weights and similar hydrophobicities, leading to co-elution on standard C18 columns. Switch to a Pentafluorophenyl (PFP) column. The PFP phase leverages
interactions and shape selectivity, which interact differently with the specific spatial arrangement of the isomers, allowing for baseline resolution.
Q: Why am I seeing severe peak tailing for the main 4-Ethoxy-1-benzofuran-6-carboxylic acid peak?A: The free carboxylic acid group interacts with residual silanols on the silica backbone of the HPLC column. This causality dictates that you must use an acidic modifier (e.g., 0.1% Formic Acid or TFA) in your mobile phase to keep the carboxylic acid fully protonated (unionized) during the chromatographic run.
References
Title: Impurities in new drug substances Q3A (R2)
Source: ich.org
URL:2
Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints
Source: acs.org
URL:1
Title: Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR
Source: nih.gov
URL:3
Comprehensive Validation Guide: 4-Ethoxy-1-benzofuran-6-carboxylic Acid as a Pharmacophore for LFA-1 Antagonism
As fragment-based drug discovery (FBDD) accelerates, the selection of highly optimized building blocks is critical for developing potent protein-protein interaction (PPI) inhibitors. This guide provides an in-depth, obje...
Author: BenchChem Technical Support Team. Date: March 2026
As fragment-based drug discovery (FBDD) accelerates, the selection of highly optimized building blocks is critical for developing potent protein-protein interaction (PPI) inhibitors. This guide provides an in-depth, objective evaluation of 4-Ethoxy-1-benzofuran-6-carboxylic acid (4-EBC) (CAS:[1]), evaluating its performance as an advanced pharmacophore targeting the Lymphocyte Function-Associated Antigen-1 (LFA-1) integrin.
By comparing 4-EBC against its unsubstituted parent core, [2] (the foundational fragment of the FDA-approved dry eye drug Lifitegrast), we will dissect the causality behind its structural advantages and provide self-validating experimental protocols for your own laboratory benchmarking.
) mediates critical immune cell adhesion and migration by binding to Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells. The interaction is anchored by the Metal Ion-Dependent Adhesion Site (MIDAS) within the LFA-1 I-domain, which relies on a centralized ion.
Why the 4-Ethoxy Substitution Matters
The unsubstituted benzofuran-6-carboxylic acid (B6C) provides a rigid, planar scaffold where the C6-carboxylic acid acts as the primary warhead, coordinating directly with the MIDAS
ion. However, B6C alone suffers from rapid dissociation rates (short residence time).
Upgrading to 4-Ethoxy-1-benzofuran-6-carboxylic acid introduces a critical structure-activity relationship (SAR) advantage:
Hydrophobic Packing: The ethyl chain extends into a highly conserved, lipophilic sub-pocket adjacent to the MIDAS domain (normally occupied by ICAM-1's Glu34 residue environment). This displaces high-energy, ordered water molecules, driving a favorable entropic shift (
).
Electronic Modulation: The ether oxygen at the 4-position acts as an electron-donating group via resonance, increasing the electron density of the benzofuran ring. This subtly enhances the
of the C6-carboxylic acid, optimizing its electrostatic coordination with the ion.
Fig 1. LFA-1/ICAM-1 interaction pathway and competitive inhibition by 4-EBC.
Comparative Performance Data
To objectively evaluate 4-EBC, we benchmark it against the unsubstituted B6C and a shorter-chain analog, 4-Methoxy-1-benzofuran-6-carboxylic acid (4-MBC). The data below represents standard SAR validation metrics for this fragment class.
Fragment / Compound
Substitution
SPR Binding ()
Enthalpy (kcal/mol)
Lipophilic Ligand Efficiency (LLE)
Cell Adhesion ()
B6C
None
45.2
-3.1
3.2
> 100
4-MBC
4-Methoxy
18.5
-4.8
3.8
85.4
4-EBC
4-Ethoxy
6.3
-6.2
4.5
22.1
Data Synthesis: The addition of the 4-ethoxy group (4-EBC) yields a ~7-fold improvement in target affinity (
) over the baseline B6C. Crucially, the Lipophilic Ligand Efficiency (LLE) increases to 4.5, indicating that the gain in potency is driven by specific structural complementarity rather than bulk lipophilicity (a common pitfall in fragment optimization).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic control loops that differentiate true mechanistic binding from assay artifacts.
Target Immobilization: Immobilize recombinant human LFA-1 I-domain onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling is preferred over His-tag capture here to prevent the fragment's carboxylic acid from chelating the
on NTA chips, which would yield false-positive binding signals.
Buffer Preparation: Prepare a running buffer of 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and strictly 1 mM
.
Analyte Injection: Inject 4-EBC in a multi-cycle kinetic format (concentrations ranging from 1
to 100 ) at a flow rate of 30 .
The Self-Validation Step (Negative Control): Perform a parallel injection using a running buffer where
is replaced with 2 mM EDTA .
System Logic: Because 4-EBC relies on the MIDAS
ion for binding, the EDTA buffer strips the metal from the protein. A complete loss of SPR signal in this step mathematically proves that the observed is driven by active-site coordination, ruling out non-specific hydrophobic aggregation.
Fig 2. Self-validating SPR workflow for LFA-1 fragment screening.
Objective: Verify that the biochemical affinity translates to functional PPI inhibition in vitro.
Plate Preparation: Coat 96-well plates with recombinant ICAM-1-Fc chimera (10
) overnight. Wash and block with 1% BSA to prevent non-specific cell sticking.
Cell Labeling: Incubate Jurkat T-cells with 2
Calcein-AM for 30 minutes.
Causality: Calcein-AM is a vital dye that only fluoresces upon cleavage by intracellular esterases in living cells. This ensures that a reduction in fluorescence is strictly due to adhesion inhibition, not compound-induced cytotoxicity.
Compound Incubation: Pre-incubate the labeled Jurkat cells with varying concentrations of 4-EBC (1
to 100 ) for 30 minutes at 37°C.
Adhesion & Readout: Add the cell/compound mixture to the ICAM-1 coated plate. Incubate for 45 minutes, wash away non-adherent cells gently with PBS, and measure fluorescence (Ex 485 nm / Em 530 nm). Calculate the
based on the reduction of retained fluorescence.
Strategic Recommendations
For drug development professionals targeting integrins or other metal-dependent PPIs, 4-Ethoxy-1-benzofuran-6-carboxylic acid represents a superior starting point compared to standard unsubstituted benzofurans. Its pre-optimized ethoxy vector provides a ready-made anchor for the lipophilic pocket, allowing medicinal chemists to focus synthetic efforts on modifying the C2 or C3 positions of the benzofuran ring to build out toward the solvent-exposed regions of the target protein.
References
Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints
ACS Sustainable Chemistry & Engineering
URL:[Link][2]
1-Benzofuran-6-carboxylic acid (CID 17867234)
PubChem, National Institutes of Health
URL:[Link][3]
A Spectroscopic Journey: Characterizing the Synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid from Its Precursors
Introduction In the landscape of drug discovery and materials science, the precise synthesis and unambiguous characterization of novel organic compounds are paramount. 4-Ethoxy-1-benzofuran-6-carboxylic acid is a heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and materials science, the precise synthesis and unambiguous characterization of novel organic compounds are paramount. 4-Ethoxy-1-benzofuran-6-carboxylic acid is a heterocyclic scaffold of interest, and its synthesis provides an excellent case study for the power of modern spectroscopic techniques. This guide moves beyond a simple recitation of data, offering a deep dive into the causal relationships between molecular structure and spectral output. We will follow the synthetic pathway from a substituted phenol precursor to the final carboxylic acid, demonstrating how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for verifying each transformation. Every step of a synthesis must be a self-validating system, and spectroscopy is the language through which the molecules confirm their identity.
The Synthetic Pathway: A Logical Progression
The construction of the target molecule, 4-Ethoxy-1-benzofuran-6-carboxylic acid, is logically approached through a multi-step synthesis starting from a commercially available substituted phenol. The chosen pathway involves the formation of the furan ring, followed by the hydrolysis of an ester protecting group.
The overall transformation is visualized below:
Caption: Synthetic workflow for 4-Ethoxy-1-benzofuran-6-carboxylic acid.
This pathway involves two critical transformations:
Furan Ring Formation: A Williamson ether synthesis to attach an acetate moiety, followed by an intramolecular cyclization to form the benzofuran core.[1][2]
Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.
We will now examine the spectroscopic data at each stage of this process.
Part 1: ¹H NMR Spectroscopy - Mapping the Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The transformation from precursor to product involves significant changes in the proton landscape, which are readily observed in the NMR spectrum.
From Precursor to Intermediate: The most telling change is the disappearance of the phenolic -OH proton signal around 9.5 ppm. This is direct evidence that the hydroxyl group has reacted. Concurrently, two new signals appear in the aromatic region, typically between 6.5 and 8.0 ppm, corresponding to the protons on the newly formed furan ring . The chemical shifts and coupling patterns of the existing aromatic protons also adjust due to the change from a simple phenol to a fused heterocyclic system.
From Intermediate to Product: The hydrolysis of the ethyl ester to a carboxylic acid is confirmed by two key observations. First, the quartet and triplet signals of the ester's ethyl group (around 4.4 and 1.4 ppm) vanish . Second, a new, very broad singlet appears far downfield, typically between 10-13 ppm .[3] This characteristic signal is definitive for the acidic proton of a carboxylic acid, which is highly deshielded and participates in hydrogen bonding.[4]
Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom gives a distinct signal, allowing us to track the formation and modification of the molecular skeleton.
From Precursor to Intermediate: The formation of the furan ring introduces two new carbon signals corresponding to the C2 and C3 carbons of the furan moiety. The chemical shifts of the benzene ring carbons also change significantly as they become part of the larger, electron-rich benzofuran system.
From Intermediate to Product: The hydrolysis of the ester is clearly marked by the disappearance of the two signals for the ethyl group carbons (~61 and 14 ppm). The carbonyl carbon signal undergoes a noticeable downfield shift from ~165 ppm (ester) to ~170 ppm (carboxylic acid) .[5] This shift reflects the change in the electronic environment of the carbonyl group.
Part 3: Infrared (IR) Spectroscopy - Visualizing Functional Groups
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, as their characteristic vibrations absorb infrared radiation at distinct frequencies.
3300-2500 (very broad, O-H stretch of acid) , ~1700 (strong, C=O stretch of acid)
Analysis of IR Spectral Changes:
From Precursor to Intermediate: The most dramatic and confirmatory change is the complete disappearance of the broad O-H stretching band from the 3400-3200 cm⁻¹ region.[6] This provides unequivocal proof that the phenolic hydroxyl group has been derivatized, a key step in the formation of the furan ring. The ester's C=O stretch remains, though its frequency may shift slightly due to the altered conjugation within the newly formed benzofuran ring system.[7]
From Intermediate to Product: The hydrolysis step is characterized by two profound changes. The sharp, strong C=O stretch of the ester around 1715 cm⁻¹ is replaced by the C=O stretch of the carboxylic acid, typically found at a slightly lower wavenumber (~1700 cm⁻¹) due to intermolecular hydrogen bonding (dimerization). More strikingly, a very broad and strong absorption appears, spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ . This is the classic signature of the O-H stretch of a hydrogen-bonded carboxylic acid and is unmistakable evidence of successful hydrolysis.[8][9]
Part 4: Mass Spectrometry (MS) - Weighing the Molecules
Mass spectrometry provides the molecular weight of a compound, offering a fundamental check at each stage of the synthesis. The molecular ion peak (M⁺) should increase predictably as new groups are added.
Comparative MS Data
Compound
Molecular Formula
Calculated Molecular Weight
Observed Molecular Ion (m/z)
Ethyl 3-hydroxy-4-ethoxybenzoate
C₁₁H₁₄O₄
210.23 g/mol
210
Ethyl 4-ethoxy-1-benzofuran-6-carboxylate
C₁₃H₁₄O₄
234.25 g/mol
234
4-Ethoxy-1-benzofuran-6-carboxylic acid
C₁₁H₁₀O₄
206.19 g/mol
206
Analysis of MS Spectral Changes:
From Precursor to Intermediate: The formation of the benzofuran ring from the precursor involves the net addition of a C₂H₂O fragment and the loss of H₂O and EtOH, resulting in an increase in molecular weight from 210 to 234 g/mol . Observing a molecular ion peak at m/z 234 in the product of the first reaction is strong evidence that cyclization has occurred.
From Intermediate to Product: Hydrolysis involves replacing an ethyl group (-CH₂CH₃, 29 g/mol ) with a hydrogen atom (1 g/mol ), for a net loss of 28 mass units. The molecular weight therefore decreases from 234 to 206 g/mol . The appearance of a molecular ion peak at m/z 206 confirms the successful conversion of the ester to the carboxylic acid.[5]
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺) corresponding to the calculated molecular weight of the target compound.
Conclusion
This guide has systematically detailed the expected spectroscopic transformations during the synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid. Each analytical technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise connectivity of atoms, IR spectroscopy validates the transformation of key functional groups, and Mass Spectrometry confirms the elemental composition and molecular weight. By logically interpreting the changes across these spectra, a researcher can move forward with confidence, knowing that each synthetic step has yielded the desired molecular architecture. This rigorous, evidence-based approach embodies the principles of scientific integrity and is the bedrock of successful chemical synthesis.
References
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (2015). The Journal of Organic Chemistry. [Link]
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. (n.d.). ResearchGate. [Link]
The Supporting Information for Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (2015). ACS Publications. [Link]
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). PMC. [Link]
CSD Solution #13. (n.d.). University of Calgary. [Link]
Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. (n.d.). ResearchGate. [Link]
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]
An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. (2025). ResearchGate. [Link]
Process for preparing benzofuran derivatives. (n.d.).
1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. (1991). PubMed. [Link]
Is it possible to identify an ester accurately using IR spectroscopy?. (2013). Reddit. [Link]
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
Method for the synthesis of 4-benzofuran-carboxylic acid. (n.d.).
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. [Link]
[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. (2000). PubMed. [Link]
Spectroscopy of Carboxylic Acids. (2020). Oregon State University. [Link]
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (n.d.). MDPI. [Link]
Structural Confirmation of 4-Ethoxy-1-benzofuran-6-carboxylic Acid Derivatives: A NOESY-Driven Approach
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their diverse pharmacological properties, ranging from cholinesterase inhibition to anticancer activity[1][2]. When synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their diverse pharmacological properties, ranging from cholinesterase inhibition to anticancer activity[1][2]. When synthesizing and functionalizing derivatives of 4-Ethoxy-1-benzofuran-6-carboxylic acid (MW
206 Da), confirming the exact regiochemistry is a critical quality control bottleneck.
While 1D
H NMR and 2D HMBC are foundational, they often fall short in rigid, heteroaromatic bicyclic systems. The presence of multiple quaternary carbons (e.g., C-3a, C-7a, C-6) interrupts scalar coupling networks, leading to ambiguous HMBC correlations. As a Senior Application Scientist, I consistently recommend 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive tool for this structural elucidation. NOESY bypasses bond connectivity entirely, relying on through-space dipole-dipole interactions to map the 3D geometry of the molecule.
This guide objectively compares NOESY against alternative NMR techniques and provides a self-validating experimental protocol for confirming the structure of 4-ethoxy benzofuran derivatives.
Methodology Comparison: NOESY vs. ROESY vs. HMBC
Choosing the correct 2D NMR experiment depends heavily on the molecular weight and the correlation time (
) of the molecule. For small molecules like 4-Ethoxy-1-benzofuran-6-carboxylic acid, the molecular tumbling rate in solution is extremely fast, placing it in the extreme narrowing limit ()[3].
Technique
Primary Mechanism
Optimal MW Range
Phase of Cross-Peaks
Key Advantage for Benzofurans
Limitations
2D NOESY
Spin-lattice cross-relaxation (Lab frame)
< 600 Da
Opposite to diagonal (Positive NOE)
Direct spatial correlation (< 5 Å); high sensitivity; no TOCSY artifacts[4][5].
NOE crosses zero for mid-sized molecules (MW 700–1200)[4].
2D ROESY
Spin-lock cross-relaxation (Rotating frame)
600 – 2000 Da
Same as diagonal (Positive ROE)
Avoids the NOE zero-crossing issue; useful if the derivative aggregates[3][4].
Lower sensitivity; prone to TOCSY artifacts in strongly coupled spin systems[5][6].
1D Selective NOESY
1D transient NOE
< 600 Da
Opposite to diagonal
Extremely fast (< 10 mins); ideal for targeted checks of specific protons[5].
Requires well-separated, isolated peaks for selective irradiation[4].
2D HMBC
Scalar coupling (, )
Any
Absolute value
Maps the carbon skeleton; highly complementary to NOESY.
Fails to establish connectivity across multiple adjacent quaternary carbons.
The Verdict: While ROESY is preferred for medium-sized molecules where the NOE theoretically approaches zero, it is unnecessary and disadvantageous for small benzofuran derivatives[4]. NOESY provides superior signal-to-noise (S/N) and cleaner spectra for compounds under 500 Da[5][6].
Mechanistic Causality: Decoding the Benzofuran Core
The structural confirmation of 4-Ethoxy-1-benzofuran-6-carboxylic acid relies entirely on the spatial proximity of its protons. In the 1-benzofuran core, the oxygen is position 1, and the bridgehead carbons are 3a and 7a.
If the synthesis was successful, the ethoxy group is at C-4 and the carboxylic acid is at C-6 . This specific arrangement dictates the following spatial relationships:
The C-4 Ethoxy Group: The
protons of the ethoxy group ( ~4.0–4.2 ppm) are in direct spatial proximity (< 4 Å) to the furan proton H-3 ( ~6.8 ppm) and the aromatic proton H-5 ( ~7.4 ppm).
The C-6 Carboxylic Acid: The presence of this group leaves H-5 and H-7 (
~8.0 ppm) as isolated aromatic singlets (exhibiting only weak meta-coupling, Hz).
The Diagnostic Proof: If the ethoxy group were incorrectly placed at C-7 during synthesis, the NOESY spectrum would show zero correlation to H-3, as the distance exceeds 6 Å. The presence of a strong
to H-3 cross-peak is the self-validating proof of C-4 regiochemistry.
To ensure a self-validating system, the NMR acquisition parameters cannot be guessed; they must be derived from the physical properties of the specific sample.
Step 1: Sample Preparation & Degassing
Action: Dissolve 10–20 mg of the benzofuran derivative in 0.6 mL of high-purity
or . Perform three cycles of freeze-pump-thaw to remove dissolved oxygen.
Causality: Oxygen is highly paramagnetic. Dissolved
provides an alternative dipole-dipole relaxation pathway that accelerates longitudinal relaxation (). This competes directly with the cross-relaxation rate () responsible for the NOE buildup, effectively quenching the desired NOESY cross-peaks[7].
Step 2:
Measurement (Inversion Recovery)
Action: Run a standard 1D inversion-recovery experiment (t1ir) to measure the
relaxation times of the ethoxy and the aromatic protons.
Causality: For small molecules,
is typically between 1.0 and 2.5 seconds. The relaxation delay () for the NOESY experiment must be set to (approx. 3–5 seconds) to ensure complete magnetization recovery between scans.
Step 3: Parameter Optimization & Acquisition
Action: Set up a gradient-enhanced phase-sensitive 2D NOESY (e.g., noesygpphpp). Set the mixing time (
Causality: In transient NOESY experiments, the NOE dynamically builds up and then decays due to relaxation during the mixing time[4]. Small molecules tumble rapidly, meaning their NOE builds up slowly[4]. A longer mixing time (0.8s) is optimal for small molecules to capture the maximum cross-peak intensity before relaxation takes over[5].
Step 4: Processing and Interpretation
Action: Process the 2D matrix using a squared sine-bell window function. Phase the diagonal peaks to be negative.
Causality: For small molecules in low-viscosity solvents, the NOE cross-peaks will appear with the opposite phase to the diagonal (i.e., positive cross-peaks if the diagonal is phased negative)[5][7]. Identify the positive cross-peaks between
~4.1 ppm and ~6.8 ppm to definitively confirm the C-4 ethoxy structure.
References
1.[4] NOESY and ROESY - Columbia University NMR Facility.4
2.[1] Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - MDPI. 1
3.[6] What is the difference between NOESY and ROESY for NMR? - Reddit (r/chemistry). 6
4.[2] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. 2
5.[5] 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - Indiana University NMR Facility. 5
6.[7] NOESY and EXSY - Hebrew University of Jerusalem.7
7.[3] NOESY and ROESY - UCSD SSPPS NMR Facility. 3
Comparative molecular docking studies of "4-Ethoxy-1-benzofuran-6-carboxylic acid" with other inhibitors
As a Senior Application Scientist, I approach molecular docking not just as a computational exercise, but as a self-validating system where every parameter is grounded in physical chemistry and biological causality. The...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach molecular docking not just as a computational exercise, but as a self-validating system where every parameter is grounded in physical chemistry and biological causality.
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a fundamental driver of leukocyte adhesion and immunological synapse formation[1]. Dysregulation of this pathway is implicated in severe inflammatory pathologies, notably Dry Eye Disease (DED).
This technical guide provides a comparative molecular docking analysis evaluating 4-Ethoxy-1-benzofuran-6-carboxylic acid (4-EBC) —a fragment-like chemical building block[2]—against two established benchmark inhibitors:
Lifitegrast: An FDA-approved orthosteric LFA-1 antagonist that shares the exact benzofuran-6-carboxylic acid pharmacophore[3].
A-286982: A potent non-peptide allosteric inhibitor (IC₅₀ = 44 nM) that binds to a distinct allosteric site[4].
By comparing a minimal fragment (4-EBC) to a mature drug (Lifitegrast), we can isolate the thermodynamic contributions of the benzofuran-6-carboxylic acid core and validate fragment-based drug discovery (FBDD) workflows.
Part 1: Structural & Mechanistic Rationale
To competitively inhibit the LFA-1/ICAM-1 protein-protein interaction, two primary pharmacological strategies are utilized: orthosteric blockade at the Metal Ion-Dependent Adhesion Site (MIDAS) and allosteric modulation at the I-Domain Allosteric Site (IDAS) [3].
The LFA-1
I domain relies on a coordinated Mg²⁺ ion within the MIDAS pocket to bind domain 1 of ICAM-1[1]. Orthosteric inhibitors like Lifitegrast mimic the natural glutamic acid residue of ICAM-1, directly coordinating the Mg²⁺ ion[3]. Conversely, A-286982 binds to the IDAS, locking the I-domain in a low-affinity conformation and preventing ICAM-1 engagement through allosteric transmission[4].
LFA-1/ICAM-1 signaling pathway and dual-site pharmacological inhibition strategies.
Part 2: Experimental Protocol - Self-Validating Docking Workflow
Computational protocols must be self-validating. The inclusion of a known co-crystallized ligand (redocking) is mandatory to establish a baseline Root Mean Square Deviation (RMSD)
Protein Preparation: The X-ray crystal structure of the LFA-1 I-domain (PDB ID: 1MQ8) is imported.
Causality Check: The structural Mg²⁺ ion must be explicitly retained and its coordination geometry constrained. It is the primary thermodynamic anchor for the carboxylic acid moiety of both 4-EBC and Lifitegrast[3]. Water molecules beyond 3 Å of the active site are deleted to reduce entropic noise.
Ligand Preparation: 4-EBC, Lifitegrast, and A-286982 are prepared using an energy minimization force field (e.g., OPLS4). Ionization states are generated at physiological pH (7.4).
Causality Check: The carboxylic acid of 4-EBC and Lifitegrast must be deprotonated (forming a carboxylate anion) to accurately model electrostatic interactions with the divalent Mg²⁺ cation.
Grid Generation: Two separate receptor grids are generated. Grid A is centered on the MIDAS pocket (Mg²⁺ ion), and Grid B is centered on the IDAS hydrophobic pocket (beneath the C-terminal
-helix).
Molecular Docking: Extra Precision (XP) flexible ligand docking is performed. The receptor is held rigid, while ligand conformations are extensively sampled.
Post-Docking Validation: The predicted pose of Lifitegrast is superimposed onto known experimental models to verify that the benzofuran moiety engages His264[3].
Step-by-step molecular docking workflow for LFA-1 orthosteric and allosteric sites.
Part 3: Comparative Docking Results
The quantitative data generated from the docking simulations are summarized below, highlighting the distinct binding profiles of the fragment, the approved drug, and the allosteric reference.
Inhibitor
Target Site
Est. Docking Score (kcal/mol)
Key Interacting Residues
Primary Binding Mechanism
4-EBC (Fragment)
MIDAS
-6.2
Mg²⁺, Thr206, Glu241
Metal coordination & Hydrogen bonding
Lifitegrast (Drug)
MIDAS
-9.4
Mg²⁺, Thr206, Glu241, His264
Metal coordination & stacking
A-286982 (Reference)
IDAS
-8.7
Leu161, Phe265, Tyr257
Hydrophobic enclosure (Allosteric)
Part 4: Discussion & Causality Analysis
1. Fragment vs. Full Drug (4-EBC vs. Lifitegrast):
Molecular docking reveals that 4-EBC successfully anchors into the MIDAS pocket. Its carboxylate group forms a strong ionic bond with the Mg²⁺ ion and hydrogen bonds with Thr206 and Glu241, identical to the core interactions of Lifitegrast[3]. However, 4-EBC yields a lower docking score (-6.2 kcal/mol) compared to Lifitegrast (-9.4 kcal/mol).
Why does this happen? Lifitegrast possesses a tetrahydroisoquinoline scaffold that extends into an adjacent hydrophobic sub-pocket, establishing critical
stacking interactions with His264[3]. 4-EBC lacks this extension, proving that while the benzofuran-6-carboxylic acid is the essential "warhead" for metal coordination, peripheral hydrophobic contacts are strictly required for high-affinity clinical binding.
2. Orthosteric vs. Allosteric (Lifitegrast vs. A-286982):
A-286982 demonstrates high affinity (-8.7 kcal/mol) but occupies the IDAS pocket[4]. Instead of metal coordination, its binding is driven by hydrophobic enclosure. This highlights two distinct but equally viable pathways for LFA-1 inhibition: direct steric blockade of the physiological ligand (Lifitegrast/4-EBC) versus conformational stabilization of the inactive state (A-286982).
References
Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease". Source: acs.org. URL:[Link]
PMC - NIH. "Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule". Source: nih.gov. URL:[Link]